Cas no 104605-98-3 (Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)-)

Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)- is a chiral epoxide compound characterized by the presence of a fluorophenoxy moiety. Its stereospecific (2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the production of enantiomerically pure pharmaceuticals and fine chemicals. The fluorine substitution enhances its reactivity and selectivity in nucleophilic ring-opening reactions. This compound is useful in the synthesis of biologically active molecules, offering precise control over stereochemistry. Its stability under controlled conditions and compatibility with various organic transformations further contribute to its utility in research and industrial applications. Proper handling is required due to its reactive epoxide group.
Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)- structure
104605-98-3 structure
Product Name:Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)-
CAS No:104605-98-3
MF:C9H9FO2
MW:168.164966344833
CID:126301
PubChem ID:6932898
Update Time:2025-06-09

Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)-
    • (S)-2-((4-FLUOROPHENOXY)METHYL)OXIRANE
    • (+/-)-2,3-epoxy-1-(4-fluorophenoxy)propane
    • [(4-FLUOROPHENOXY)METHYL]OXIRANE
    • 1-(4-fluorophenoxy)-2,3-epoxypropane
    • 1,2-epoxy-3-(4-fluorophenoxy)propane
    • 1,2-epoxy-3-(p-fluorophenoxy)-propane
    • 2-(4-Fluoro-phenoxymethyl)-oxirane
    • 4-Fluorophenyl glycidyl ether
    • BUTTPARK 52�4-21
    • Oxirane, 2-[(4-fluorophenoxy)methyl]-
    • (S)-2-((4-Fluoro-phenoxy)methyl)oxirane
    • SCHEMBL2527003
    • (S)-2-[(4-fluorophenoxy)methyl]oxirane
    • CGWDABYOHPEOAD-SECBINFHSA-N
    • (2S)-2-[(4-fluorophenoxy)methyl]oxirane
    • 104605-98-3
    • MFCD08752561
    • Inchi: 1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1
    • InChI Key: CGWDABYOHPEOAD-SECBINFHSA-N
    • SMILES: FC1C=CC(=CC=1)OC[C@@H]1CO1

Computed Properties

  • Exact Mass: 168.05867
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • PSA: 21.76
  • LogP: 1.60330

Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)- Pricemore >>

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Additional information on Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S)-

Chemical Profile of Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S) and Its CAS No. 104605-98-3

The compound Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S), identified by the CAS number 104605-98-3, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This chiral epoxide derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of a fluorophenyl moiety and a specific (2S)-configuration makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the incorporation of fluorine atoms into pharmaceutical compounds has been widely studied for their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The 4-fluorophenoxy group in this compound contributes to its distinct chemical properties, making it an attractive scaffold for designing novel therapeutic agents. The (2S)-configuration of the oxirane ring further adds to its stereochemical complexity, which is often critical in determining the biological activity of a molecule.

Current research in the field of chiral epoxides has demonstrated their potential as key intermediates in the synthesis of biologically active compounds. The (2S)-Oxirane,2-[(4-fluorophenoxy)methyl]- structure has been investigated for its role in developing enantiomerically pure drugs that exhibit improved selectivity and reduced side effects. Studies have shown that such epoxide derivatives can serve as versatile building blocks for constructing complex molecular architectures, which are essential for targeting specific biological pathways.

One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer and inflammation. The fluorophenoxy moiety is known to interact favorably with the active sites of proteases, thereby enhancing the binding affinity of potential inhibitors. This makes Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S) a valuable asset in the quest for developing novel anti-protease agents.

Additionally, the stereochemistry of this compound has been a focal point in recent studies. The (2S)-configuration ensures that the molecule maintains a specific three-dimensional arrangement, which is critical for its interaction with biological targets. Computational modeling studies have suggested that this configuration optimizes the binding interactions with enzymes and receptors, leading to improved pharmacological properties. Such insights are invaluable for designing next-generation drugs with enhanced efficacy and reduced toxicity.

The synthesis of Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S) involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the fluorophenoxymethyl group requires precise control over reaction conditions to achieve high yields and enantiomeric purity. Advances in catalytic methods have enabled researchers to streamline these synthetic pathways, making it more feasible to produce this compound on an industrial scale.

In conclusion, the compound Oxirane,2-[(4-fluorophenoxy)methyl]-, (2S) with CAS number 104605-98-3 represents a significant milestone in pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a subject of intense research interest. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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